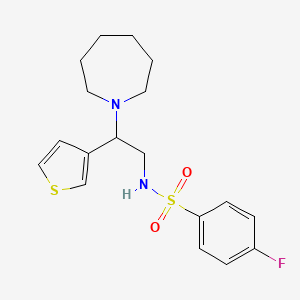

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by three key structural motifs:

- A 4-fluorobenzenesulfonamide group, which is a common pharmacophore in medicinal chemistry due to its role in enhancing binding affinity and metabolic stability.

- A thiophen-3-yl substituent, a sulfur-containing aromatic heterocycle known for its electron-rich properties and utility in π-π interactions.

- An azepane ring (a seven-membered secondary amine), which may influence lipophilicity, solubility, and conformational flexibility.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2S2/c19-16-5-7-17(8-6-16)25(22,23)20-13-18(15-9-12-24-14-15)21-10-3-1-2-4-11-21/h5-9,12,14,18,20H,1-4,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOVAOLGIBBPAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide typically involves multiple steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Thiophene Group: The thiophene group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Attachment of the Fluorobenzenesulfonamide Group: The final step involves the sulfonation of the fluorobenzene ring followed by the attachment of the azepane-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The azepane ring can be reduced under hydrogenation conditions.

Substitution: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the fluorobenzene ring.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced azepane derivatives.

Substitution: Substituted fluorobenzene derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azepane and thiophene groups. These interactions may modulate the activity of these targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties based on the evidence:

Structural and Functional Analysis

Thiophene-Containing Compounds

Target Compound vs. PT-ADA-PPR :

- Both incorporate a thiophen-3-yl group, but PT-ADA-PPR integrates it into a polythiophene backbone with adamantane side chains, enabling dual-color lysosome imaging due to extended conjugation and fluorescence properties . In contrast, the target compound’s thiophene is directly linked to an ethyl-azepane group, which may limit conjugation but enhance membrane permeability due to the azepane’s lipophilicity.

- Target Compound vs. Compound 5b: Compound 5b uses a thiophen-3-yl moiety as part of an ethoxyethyl chain attached to an antibacterial imidazole core .

Sulfonamide Derivatives

- Target Compound vs. N-[4-(4-Fluoro-phenyl)...

Role of Azepane

- The azepane ring in the target compound distinguishes it from analogs. Azepane’s larger ring size compared to smaller amines (e.g., pyrrolidine or piperidine) may enhance conformational flexibility and blood-brain barrier penetration , though this requires experimental validation.

Q & A

Q. What are the optimal synthetic routes for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the condensation of azepane with thiophene-3-carbaldehyde to form the ethylamine backbone, followed by sulfonylation with 4-fluorobenzenesulfonyl chloride. Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation .

- Purification : Recrystallization or column chromatography (e.g., silica gel) for final product isolation .

- Yield Optimization : Adjust stoichiometry of sulfonyl chloride and reaction temperature (typically 0–5°C for sulfonylation) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify backbone connectivity, including azepane’s cyclic amine protons (δ 1.5–2.5 ppm) and thiophene’s aromatic protons (δ 7.0–7.5 ppm) .

- Infrared (IR) Spectroscopy : Confirm sulfonamide group (S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular ion peaks and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

- Target Selection : Prioritize receptors common to sulfonamides (e.g., carbonic anhydrase, dopamine receptors) .

- Assay Types :

- In vitro enzyme inhibition assays (e.g., fluorometric assays for IC50 determination) .

- Cell viability assays (MTT or resazurin) for cytotoxicity profiling .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute:

- HOMO-LUMO gaps : To assess charge-transfer potential .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction mechanism studies .

- Validation : Compare computational results with experimental UV-Vis spectra .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Dose-Response Reevaluation : Test compound activity over a broader concentration range to identify non-linear effects .

- Structural Analog Analysis : Compare with derivatives (e.g., replacing thiophene with furan) to isolate moiety-specific effects .

- Metabolic Stability Testing : Use hepatic microsome assays to rule out rapid degradation as a cause of variability .

Q. How can X-ray crystallography elucidate the compound’s binding mode to target proteins?

- Crystallization Conditions : Optimize using sitting-drop vapor diffusion with PEG-based buffers .

- Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution diffraction .

- Refinement : SHELXL for structure solution, focusing on sulfonamide-protein hydrogen bonds (e.g., with Lys or Arg residues) .

Q. What synthetic modifications enhance the compound’s pharmacokinetic properties?

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility .

- Metabolic Blockers : Fluorine atoms at strategic positions to slow oxidative metabolism .

- Prodrug Design : Acetylate the sulfonamide group for enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.